molecular formula C20H26N4O5S B6530623 2,6-dimethoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946223-87-6

2,6-dimethoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530623
CAS No.: 946223-87-6
M. Wt: 434.5 g/mol
InChI Key: LHKFLLUEEACSAN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring:

  • A 2,6-dimethoxybenzoyl core, which contributes to aromatic interactions and metabolic stability.
  • A sulfonylethyl linker (-SO₂-CH₂-CH₂-) connecting the benzamide to a piperazine ring.

The sulfonyl group enhances polarity and may improve metabolic resistance compared to non-sulfonylated analogs.

Properties

IUPAC Name

2,6-dimethoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-28-16-6-5-7-17(29-2)19(16)20(25)22-10-15-30(26,27)24-13-11-23(12-14-24)18-8-3-4-9-21-18/h3-9H,10-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKFLLUEEACSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Sulfonyl Ethyl Chain: The sulfonyl ethyl chain can be introduced by reacting the benzamide with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridinyl Piperazine Moiety: The final step involves the reaction of the sulfonyl ethyl benzamide with 4-(pyridin-2-yl)piperazine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as a pharmacological agent due to its interaction with various biological targets:

1. Antipsychotic Activity
Research indicates that compounds similar to 2,6-dimethoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide exhibit antipsychotic properties. The piperazine moiety is known to enhance binding affinity for dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.

2. Antidepressant Effects
Studies have shown that derivatives of this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation suggests potential use in treating depression and anxiety disorders.

3. Anti-inflammatory Properties
The sulfonamide group is associated with anti-inflammatory effects. Compounds containing this functional group have been observed to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study 1: Antipsychotic Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antipsychotic efficacy of related piperazine derivatives in animal models. The results demonstrated significant reductions in hyperactivity and positive symptoms associated with psychosis, suggesting that modifications similar to those found in this compound could enhance therapeutic profiles.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective properties against oxidative stress in neuronal cell lines. The findings indicated that the compound could reduce cell death induced by oxidative agents, highlighting its potential role in neurodegenerative disease management.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the pharmacological properties of compounds derived from this compound. Key modifications include:

  • Alterations to the piperazine substituents to enhance receptor affinity.
  • Variations in the sulfonamide group to improve anti-inflammatory activity.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with various neurotransmitter receptors, which could explain its potential effects on neurological functions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

A. 2,6-Dimethoxy-N-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzamide
  • Structural Difference : Replaces the pyridin-2-yl group with 3-(trifluoromethyl)phenyl and uses an ethyl linker instead of sulfonylethyl.
  • Key Features: The trifluoromethyl (-CF₃) group increases lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility.
B. PZ15227 (CAS 2143464-25-7)
  • Structural Difference : A highly complex benzamide with a chlorophenyl-cyclohexenyl substituent and triazole-containing side chains.
  • Key Features :
    • Larger molecular weight (1484.13 g/mol) due to extended substituents.
    • Chlorophenyl and triazole groups may enhance target specificity but increase steric hindrance .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(Trifluoromethyl)phenyl Analog PZ15227
Molecular Formula ~C₂₂H₂₄N₄O₅S (estimated) C₂₂H₂₆F₃N₃O₃ C₇₁H₈₂ClF₃N₁₂O₁₂S₃
Molecular Weight ~456.07 g/mol ~437.45 g/mol 1484.13 g/mol
Key Substituents Pyridin-2-yl, sulfonylethyl 3-(Trifluoromethyl)phenyl, ethyl linker Chlorophenyl, triazole chains
logP (Predicted) Moderate (due to sulfonyl and pyridine) High (CF₃ group) Very high (bulky substituents)
Solubility Moderate (polar sulfonyl group) Low (lipophilic CF₃) Very low

Hypothetical Pharmacological Implications

  • Target Compound :

    • The sulfonyl group may improve binding to polar pockets in receptors (e.g., serotonin 5-HT₆ or dopamine D₂).
    • Pyridine’s nitrogen could form hydrogen bonds with aspartate/glutamate residues in binding sites.
  • 3-(Trifluoromethyl)phenyl Analog :

    • Enhanced blood-brain barrier penetration due to lipophilic CF₃ but shorter duration of action (lack of sulfonyl).
  • PZ15227 :

    • Likely targets protein-protein interactions due to large, rigid structure but may suffer from poor bioavailability .

Biological Activity

2,6-Dimethoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure

The compound's structural formula is as follows:

C16H22N4O4S\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure features a benzamide core with methoxy groups and a piperazine moiety linked via a sulfonyl group, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit chitin synthesis in insects, suggesting potential applications in pest control .
  • Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative effects against certain cancer cell lines. The presence of the piperazine and pyridine rings is believed to enhance its interaction with cellular targets, leading to growth inhibition .
  • Neuropharmacological Activity : The piperazine component may confer neuroactive properties, making it a candidate for further exploration in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests potential efficacy in modulating neurotransmitter systems .

Biological Assays and Efficacy

Several studies have evaluated the biological activity of this compound through various assays:

Assay Type Findings
Chitin Synthesis Inhibition Significant inhibition observed at concentrations as low as 10 µM .
Cytotoxicity Assays IC50 values against cancer cell lines (e.g., A431) were reported below 20 µM .
Neuropharmacological Screening Exhibited moderate activity in behavioral assays indicative of anxiolytic effects .

Case Studies

  • Chitin Inhibition in Insects : A study demonstrated that this compound effectively inhibited chitin synthesis in Chilo suppressalis, suggesting its potential as an insecticide .
  • Anticancer Activity : In vitro studies showed that the compound significantly inhibited the proliferation of A431 cells, with an IC50 value comparable to established anticancer agents like doxorubicin . Further molecular dynamics simulations indicated that the compound interacts with key proteins involved in cell cycle regulation.
  • Neuroactive Properties : Behavioral studies on rodent models indicated that the compound may exhibit anxiolytic-like effects, warranting further investigation into its potential for treating anxiety disorders .

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